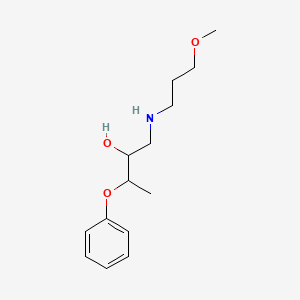
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor agonists This compound is characterized by its unique structure, which includes a methoxypropylamino group and a phenoxy group attached to a butanol backbone
准备方法
The synthesis of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxypropylamine: This can be achieved by the reaction of 3-methoxypropyl chloride with ammonia or an amine.
Formation of the Phenoxybutanol Backbone: This involves the reaction of phenol with butanol in the presence of a catalyst to form phenoxybutanol.
Coupling Reaction: The final step involves the coupling of 3-methoxypropylamine with phenoxybutanol under controlled conditions to form 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with beta-adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This, in turn, triggers various downstream effects, including relaxation of smooth muscle, increased heart rate, and bronchodilation. The molecular targets and pathways involved are primarily related to the beta-adrenergic receptor signaling cascade.
相似化合物的比较
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol can be compared with other beta-adrenergic receptor agonists, such as:
Isoproterenol: A synthetic catecholamine that also acts on beta-adrenergic receptors but has a different structure and pharmacokinetic profile.
Salbutamol: Commonly used in the treatment of asthma, it has a similar mechanism of action but differs in its chemical structure and duration of action.
Terbutaline: Another beta-adrenergic agonist used for bronchodilation, with distinct structural features and clinical applications.
属性
CAS 编号 |
7565-15-3 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |
InChI 键 |
GGNGMTHUWLMRPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CNCCCOC)O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















